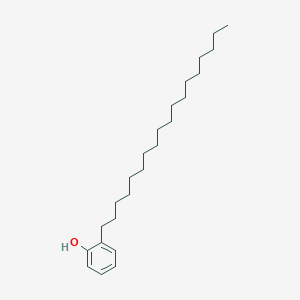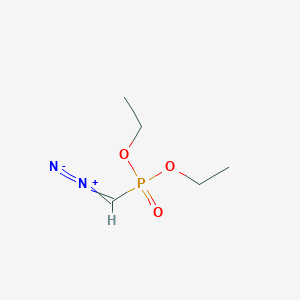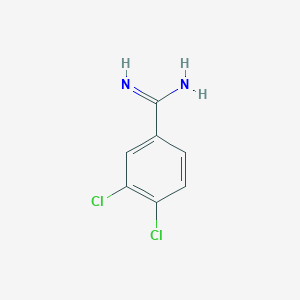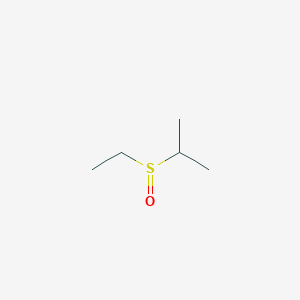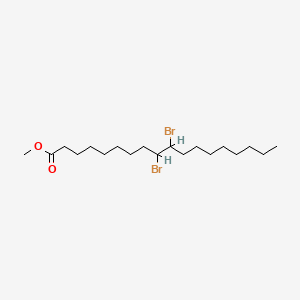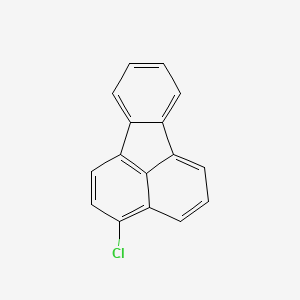
3-Chlorofluoranthene
Descripción general
Descripción
3-Chlorofluoranthene is a chlorinated polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₉Cl. It is a derivative of fluoranthene, where one hydrogen atom is replaced by a chlorine atom at the third position. This compound is known for its presence in various environmental matrices, including urban air, vehicle exhaust, and sediments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chlorofluoranthene can be synthesized through the chlorination of fluoranthene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of fluoranthene in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and chlorine concentration, are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorofluoranthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to fluoranthene or other reduced forms.
Substitution: It can undergo further substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Chlorinated quinones and other oxidized derivatives.
Reduction: Fluoranthene and other reduced forms.
Substitution: Various substituted fluoranthenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chlorofluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on its biological effects helps in understanding the impact of chlorinated hydrocarbons on living organisms.
Medicine: Studies on its mutagenic and carcinogenic properties contribute to the assessment of health risks associated with exposure to chlorinated hydrocarbons.
Industry: It is used in the synthesis of other complex organic compounds and as a reference material in environmental analysis
Mecanismo De Acción
The mechanism by which 3-Chlorofluoranthene exerts its effects involves its interaction with cellular components. It can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound is known to activate the aryl hydrocarbon receptor (AhR) pathway, which plays a role in mediating its toxicological effects. The activation of AhR leads to the expression of genes involved in xenobiotic metabolism, contributing to its biological impact .
Comparación Con Compuestos Similares
- 8-Chlorofluoranthene
- 3,4-Dichlorofluoranthene
- 3,8-Dichlorofluoranthene
- 5,7-Dichlorofluoranthene
- 1-Chloropyrene
- 4-Chloropyrene
Comparison: 3-Chlorofluoranthene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to other chlorinated fluoranthenes, it exhibits distinct properties in terms of its environmental behavior, toxicity, and interaction with biological systems .
Propiedades
IUPAC Name |
3-chlorofluoranthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQKSZWWOKBPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180584 | |
| Record name | Fluoranthene, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25911-51-7 | |
| Record name | Fluoranthene, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025911517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoranthene, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid](/img/structure/B3050347.png)
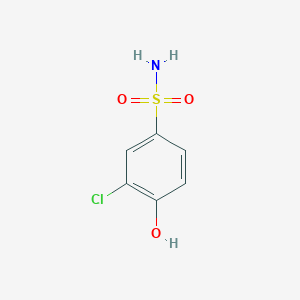
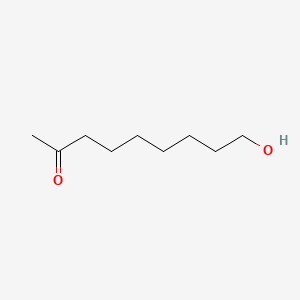
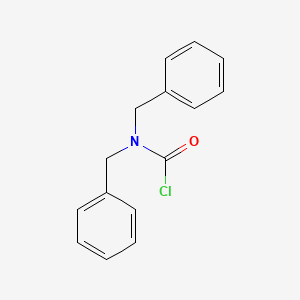
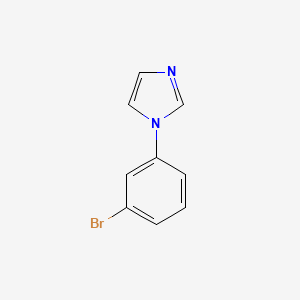
![[2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate](/img/structure/B3050356.png)
![[2-ethyl-2-(hydroxymethyl)hexyl] N-propylcarbamate](/img/structure/B3050357.png)
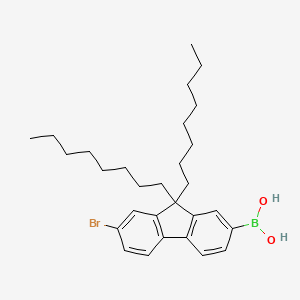
![Pyrido[2,3-e][1,2,4]triazine](/img/structure/B3050359.png)
